molecular formula C21H24N4O2S B8324113 ethyl 2-(5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio)-2-methylpropanoate

ethyl 2-(5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio)-2-methylpropanoate

Cat. No.: B8324113
M. Wt: 396.5 g/mol
InChI Key: HXBCBKQSNOYIAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio)-2-methylpropanoate is a useful research compound. Its molecular formula is C21H24N4O2S and its molecular weight is 396.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C21H24N4O2S

Molecular Weight

396.5 g/mol

IUPAC Name

ethyl 2-[[5-amino-4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]-2-methylpropanoate

InChI

InChI=1S/C21H24N4O2S/c1-4-27-18(26)21(2,3)28-20-24-23-19(22)25(20)17-12-11-14(13-9-10-13)15-7-5-6-8-16(15)17/h5-8,11-13H,4,9-10H2,1-3H3,(H2,22,23)

InChI Key

HXBCBKQSNOYIAC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)SC1=NN=C(N1C2=CC=C(C3=CC=CC=C32)C4CC4)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Ethyl 2-bromo-2-methylpropanoate (184 μL, 1.239 mmol) was added to a solution of 5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol (0.35 g, 1.239 mmol) in DMF (2.5 mL) and heated at 60° C. for 20 hours after which time a few crystals of potassium iodide were added and the mixture heated at 70° C. for a further 24 h. The temperature was then increased to 90° C. and the mixture heated for an additional 6 days. The mixture was allowed to cool to room temperature, concentrated and dissolved in dichloromethane. Triethylamine and water were added and the layers separated. The aqueous layer was extracted with dichloromethane (2×) and the combined organic extracts dried over NaSO4, filtered, concentrated and purified by column chromatography (ethyl acetate) to afford ethyl 2-(5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio)-2-methylpropanoate as a tan solid (0.134 g, 27%).
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184 μL
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0.35 g
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2.5 mL
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Synthesis routes and methods II

Procedure details

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